2-(2,6-Dibromopyridin-3-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2N2 |
|---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
2-(2,6-dibromopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 |
InChI Key |
XGGZNGFUCUIROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,6 Dibromopyridin 3 Yl Acetonitrile and Its Precursors
Nucleophilic Substitution Reactions Involving Cyanide Sources
A direct approach would be the nucleophilic substitution of a leaving group at the 3-position with a cyanide source. This would first require the selective introduction of a suitable leaving group, such as a halogen (e.g., bromine or iodine), at the 3-position of 2,6-dibromopyridine (B144722).
The synthesis of 2,3,6-tribromopyridine (B181223) can be achieved through various methods, including the bromination of 2,6-dibromopyridine under forcing conditions. chemicalbook.com Once 2,3,6-tribromopyridine is obtained, a nucleophilic aromatic substitution (SNAr) reaction with a cyanide salt, such as potassium cyanide, could potentially introduce the cyano group at the 3-position. The reactivity of the halogens on the pyridine (B92270) ring towards nucleophilic substitution generally follows the order 4- > 2- > 3-. Therefore, substitution at the 3-position can be less favorable and may require specific catalysts or reaction conditions.
To obtain the desired acetonitrile (B52724) moiety, a two-step sequence would be necessary: first, the cyanation to produce 2,6-dibromo-3-cyanopyridine, followed by the reduction of the nitrile to an amine and subsequent conversion to the acetonitrile. A more direct approach would involve the use of a cyanomethyl anion equivalent in a nucleophilic substitution reaction.
Metal-Catalyzed Cyanomethylation and Cross-Coupling Strategies
Palladium- and copper-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon bonds on the pyridine ring. To synthesize 2-(2,6-Dibromopyridin-3-yl)acetonitrile via this route, one would typically start with a 2,6-dibromo-3-halopyridine.
A plausible strategy involves a palladium-catalyzed cross-coupling reaction between 2,6-dibromo-3-iodopyridine (B1455157) (or bromopyridine) and a suitable cyanomethylating agent. Reagents such as cyanomethylzinc bromide or cyanomethyltributyltin could potentially be used in Stille or Negishi-type coupling reactions.
Another approach is the Sonogashira coupling of a 2,6-dibromo-3-halopyridine with a protected form of acetylene, followed by transformation of the alkyne into the acetonitrile group.
While specific literature for the direct cyanomethylation of 2,6-dibromopyridine at the 3-position is scarce, related transformations on other heterocyclic systems provide a strong indication of feasibility. For instance, the synthesis of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines has been reported, proceeding through the formation of a quaternary ammonium (B1175870) salt followed by cyanation. This suggests that activating the 3-position of the pyridine ring could be a key step.
The choice of catalyst, ligand, and reaction conditions would be crucial for achieving selective coupling at the 3-position without affecting the bromine atoms at the 2- and 6-positions. Research in this area is ongoing, and the development of efficient and selective methods for the C-H functionalization of pyridine rings could provide more direct routes to the target compound in the future.
Synthesis of this compound: Specific Reaction Sequences
The introduction of the cyanomethyl group at the 3-position of the 2,6-dibromopyridine ring is the crucial transformation. This can be approached through direct or multi-step strategies.
Direct Synthetic Routes
Direct cyanomethylation of 2,6-dibromopyridine at the 3-position is challenging due to the potential for reaction at multiple sites and the electron-deficient nature of the pyridine ring. However, palladium-catalyzed cyanomethylation of aryl halides has been developed using reagents like isoxazole-4-boronic acid pinacol (B44631) ester. This method proceeds through a domino Suzuki coupling-isoxazole fragmentation pathway to install a cyanomethyl group. nih.gov Application of this methodology to 2,6-dibromo-3-iodopyridine could potentially offer a direct route to the target compound, although chemoselectivity between the bromo and iodo substituents would need to be controlled.
Convergent and Linear Synthesis Strategies
A more controlled approach involves multi-step synthesis, which can be categorized as either linear or convergent.
A potential linear synthesis could start from a pre-functionalized pyridine derivative. For example, one could envision a sequence starting from 2,6-dibromo-3-methylpyridine. The methyl group could be halogenated to form 2,6-dibromo-3-(bromomethyl)pyridine. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would then yield the desired this compound. A patent describes a method for preparing 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methylpyridine (B33374) through bromination and a Sandmeyer reaction. A similar strategy could potentially be adapted for the 2,6-dibromo isomer.
A convergent synthesis would involve the coupling of two or more fragments. For instance, a palladium-catalyzed C-H functionalization reaction has been reported for the synthesis of highly substituted aromatic nitriles, demonstrating the coupling of aryl iodides with metal cyanides and alkyl halides. ucla.edu A convergent approach to this compound could involve the synthesis of a suitable 3-substituted-2,6-dibromopyridine precursor that is then coupled with a cyanomethylating agent.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound, particularly in transition-metal-catalyzed steps, is highly dependent on the careful optimization of various reaction parameters.
Catalyst Systems and Ligand Effects (e.g., Palladium, Copper)
Palladium-catalyzed cyanations are a common method for the synthesis of aryl nitriles from aryl halides. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ligand can significantly impact the reaction's success. For electron-deficient heteroaryl halides like dibromopyridines, bulky and electron-rich phosphine (B1218219) ligands such as XPhos and tBuXPhos have been shown to be effective. researchgate.net These ligands can promote the reductive elimination step, which is often rate-limiting for electron-poor substrates. researchgate.net In some cases, ligand-free palladium catalysis using a non-toxic cyanide source like K₄[Fe(CN)₆] has been reported for the cyanation of aryl bromides, offering a practical and scalable option. google.com
Copper-catalyzed cyanations, often referred to as the Rosenmund-von Braun reaction, provide an alternative to palladium-based systems. While traditional conditions require stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols utilize catalytic amounts of copper with various ligands. guidechem.com For example, a domino halogen exchange-cyanation of aryl bromides has been achieved using catalytic CuI with a diamine ligand. guidechem.com Copper-catalyzed reactions can be advantageous due to the lower cost of the metal compared to palladium. Selective mono-amination of 2,6-dibromopyridine has been achieved using a copper-catalyzed C-N bond-forming reaction, highlighting the potential for selective functionalization of this scaffold with copper catalysts. researchgate.netgoogle.com
Solvent Selection and Reaction Temperature Influence
The choice of solvent plays a crucial role in transition-metal-catalyzed reactions. Polar aprotic solvents such as DMF, DMA, NMP, and dioxane are commonly used for cyanation reactions. researchgate.netgoogle.com The solubility of the cyanide source and the catalyst system is a key consideration. For instance, the use of a dioxane/water mixture has been shown to be effective in palladium-catalyzed cyanations with K₄[Fe(CN)₆], where the biphasic system helps to control the concentration of cyanide in the organic phase and prevent catalyst deactivation. researchgate.net
Reaction temperature is another critical parameter. While higher temperatures are often required to drive the reaction to completion, they can also lead to side reactions and decomposition of the catalyst or product. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and yield. For instance, in the synthesis of pyridinium (B92312) salts from 2,6-dibromo-9-selenabicyclo[3.3.1]nonane and substituted pyridines in acetonitrile, performing the reaction at room temperature for an extended period gave higher yields compared to heating, which led to side reactions. nih.gov This indicates that for certain substrates, milder temperature conditions may be preferable.
Stoichiometric and Catalytic Reagent Optimization
The synthesis of this compound, which involves the introduction of two bromine atoms onto a pyridine ring bearing a cyanomethyl group at the 3-position, requires careful optimization of reagents and catalysts. The pyridine ring is an electron-deficient system, and the cyanomethyl group is electron-withdrawing, further deactivating the ring towards electrophilic aromatic substitution. masterorganicchemistry.com Consequently, achieving efficient di-bromination necessitates robust reaction conditions and carefully selected reagents.
Key variables in the optimization process include the choice of brominating agent, the use and type of catalyst, solvent, and the stoichiometry of the reactants. Common brominating agents for such transformations include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and elemental bromine (Br₂). google.comnih.govresearchgate.net NBS is often favored for its selectivity, while DBDMH serves as a high-capacity bromine source. google.comresearchgate.net
Catalysis is frequently essential to overcome the high activation energy of the reaction. openstax.orglibretexts.org For brominations using Br₂, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the Br-Br bond and increase its electrophilicity. wikipedia.orgnumberanalytics.com When using N-halosuccinimides, the reaction can proceed via a radical pathway, initiated by radical starters like benzoyl peroxide, or through an ionic pathway facilitated by strong acids like perchloric acid or trifluoroacetic acid (TFA). researchgate.netchemrxiv.org
The selection of solvent is also critical, as it can influence reaction rates and selectivity. numberanalytics.com Halogenated solvents like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂), as well as polar aprotic solvents like acetonitrile, have been employed in pyridine halogenations. nih.govresearchgate.net In some optimized processes, the reaction may even be performed neat, without an additional solvent. google.com Stoichiometric control is paramount; a minimum of two equivalents of bromine atoms are required for the di-bromination. However, to minimize the formation of over-brominated byproducts, the amount of the brominating agent must be carefully regulated. google.comnih.gov
The following table summarizes various conditions used for the bromination of substituted pyridines, illustrating the parameters that require optimization for the synthesis of this compound.
Table 1: Optimization Parameters for the Bromination of Pyridine Derivatives
| Substrate | Brominating Agent (Equivalents) | Catalyst/Initiator | Solvent | Temperature | Yield | Ref. |
|---|---|---|---|---|---|---|
| 2-Acetamido-6-methylpyridine | NBS (1.2 eq) | Benzoyl Peroxide | CCl₄ | Reflux | N/A | researchgate.net |
| 2-Acetamido-6-methylpyridine | NBS (1.2 eq) | Perchloric Acid | CCl₄ | Reflux | N/A | researchgate.net |
| 3-Phenylpyridine (via Zincke imine) | NBS (1.0 eq) | TFA | CH₂Cl₂ | Room Temp. | High | chemrxiv.org |
| Uridine | SMBI (1.05 eq) | NaN₃ | 10% H₂O-CH₃CN | Room Temp. | 94% | nih.gov |
| 2-Aminopyridines | NBS (2.0 eq) | - | Acetonitrile | Reflux | Quantitative | researchgate.net |
NBS: N-Bromosuccinimide, SMBI: Sodium Monobromoisocyanurate, DBDMH: 1,3-dibromo-5,5-dimethylhydantoin, TFA: Trifluoroacetic Acid. This table is interactive and can be sorted by column headers.
Synthetic Challenges and Mitigation Strategies
The synthesis of this compound is accompanied by several significant challenges that necessitate the development of robust mitigation strategies to ensure high yield and purity of the final product.
Control of Regioselectivity and Di-bromination Byproduct Formation
A primary challenge in the synthesis is achieving the desired 2,6-dibromo substitution pattern. The pyridine nitrogen and the 3-cyanomethyl group both strongly deactivate the aromatic ring towards electrophilic attack. masterorganicchemistry.com The directing effects of these two groups are competing. While the cyanomethyl group directs incoming electrophiles to the C-5 position (meta), the inherent reactivity of the pyridine ring under certain electrophilic conditions can lead to substitution at various positions. This can result in a mixture of constitutional isomers, including mono-brominated intermediates (e.g., 2-bromo- or 6-bromo- derivatives) and undesired di-brominated products (e.g., 2,5- or 4,6-dibromo isomers). wku.edu Furthermore, excessively harsh reaction conditions can lead to over-bromination, yielding tribrominated byproducts. nih.gov
Strategies to mitigate these issues focus on precise control of the reaction environment:
Reagent Selection: Employing more selective brominating agents, such as N-bromosuccinimide (NBS) instead of molecular bromine, can significantly improve regioselectivity. researchgate.netresearchgate.net
Stoichiometric Control: Carefully controlling the amount of the brominating agent to slightly over two equivalents of bromine atoms is crucial to ensure complete di-bromination without promoting the formation of poly-brominated species. google.com
Condition Optimization: Adjusting the temperature and reaction time can help favor the formation of the thermodynamically or kinetically preferred 2,6-dibromo product while minimizing side reactions. numberanalytics.com
Substrate Modification: An alternative strategy involves converting the pyridine to a pyridine N-oxide. This modification activates the ring, particularly at the 2- and 4-positions, potentially facilitating a more controlled bromination process before subsequent removal of the N-oxide group. tcichemicals.com
Catalyst Deactivation and Strategies for Enhanced Longevity
When Lewis acid catalysts like FeBr₃ are used for bromination, their deactivation presents a significant hurdle. The pyridine nitrogen of the substrate, being a Lewis base, can coordinate with the Lewis acid catalyst, forming an inactive complex. wikipedia.org This effect, known as catalyst poisoning, can halt the reaction prematurely. The brominated product molecules, also containing a basic pyridine nitrogen, can cause product inhibition through the same mechanism. Furthermore, Lewis acid catalysts are highly sensitive to moisture and can be easily hydrolyzed and inactivated if anhydrous conditions are not strictly maintained. wikipedia.org
Several strategies can be employed to enhance catalyst longevity and maintain activity:
Anhydrous Conditions: Ensuring all reagents and solvents are scrupulously dried is fundamental to preventing catalyst deactivation by hydrolysis. wikipedia.org
Alternative Catalytic Systems: Shifting from a Lewis acid-catalyzed ionic pathway to a radical pathway can circumvent the problem. Using radical initiators such as AIBN (azobisisobutyronitrile) or benzoyl peroxide with a bromine source like NBS avoids the use of a Lewis acid altogether. researchgate.net
Forcing Conditions: In some industrial processes, bromination is carried out in highly acidic media like oleum. google.com Under these conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This prevents it from acting as a Lewis base and coordinating with the catalyst, though it makes the ring even more deactivated, requiring harsh temperatures.
Process Optimization: Fine-tuning parameters such as temperature, pressure, and reactant concentrations can help to maximize the productive lifetime of the catalyst before it is fully deactivated. catalysis.blog
Purification Techniques for Isolation of Target Compound
The crude reaction mixture typically contains the desired this compound along with unreacted starting materials, mono-brominated intermediates, isomeric byproducts, and residual catalyst. A multi-step purification protocol is therefore essential for isolating the target compound with high purity.
Reaction Work-up: The first step involves quenching any remaining reactive brominating agent, often with a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium bisulfite. If an acid catalyst was used, it is neutralized by washing with a basic solution, such as sodium bicarbonate or sodium carbonate. researchgate.net
Extraction: The product is then separated from the aqueous layer and water-soluble impurities by extraction into an appropriate water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. google.comgoogle.com
Column Chromatography: This is the most critical step for separating the target compound from closely related structural isomers and other byproducts. Silica gel column chromatography is commonly used, with a gradient elution system of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to effectively separate the components based on their polarity. nih.govnih.gov
Recrystallization: As a final polishing step, recrystallization of the isolated solid product can be performed to achieve high purity. This involves dissolving the compound in a hot solvent or solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/hexane) and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving trace impurities in the mother liquor. google.comnih.gov
Each of these steps must be carefully optimized to maximize recovery and ensure the final product meets the required purity specifications.
Reactivity and Mechanistic Studies of 2 2,6 Dibromopyridin 3 Yl Acetonitrile
Reactivity of the Bromine Atoms in Substitution and Coupling Reactions
The two bromine atoms attached to the pyridine (B92270) ring at positions 2 and 6 are the primary sites for a variety of chemical transformations. Their reactivity is influenced by the electron-deficient nature of the pyridine ring, which is further modulated by the electron-withdrawing acetonitrile (B52724) group at the 3-position.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. openstax.org The pyridine ring in 2-(2,6-Dibromopyridin-3-yl)acetonitrile is inherently activated towards nucleophilic attack due to the electronegativity of the ring nitrogen. chemicalforums.com This activation is enhanced by the presence of the two bromine atoms and the electron-withdrawing cyano group.
SNAr reactions typically proceed via a two-stage mechanism involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. openstax.orgnih.gov For substitution to occur, the ring must contain electron-withdrawing substituents, especially at positions ortho or para to the leaving group, to stabilize this intermediate. openstax.org In the case of this compound, the nitrogen atom and the acetonitrile group activate the ring for substitution. The attack of a nucleophile can lead to the displacement of one or both bromine atoms. The regioselectivity of the substitution, i.e., whether the bromine at C2 or C6 is replaced first, would depend on the specific nucleophile and reaction conditions. Generally, the position para to an electron-withdrawing group is highly activated. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used with aryl halides. libretexts.orgnih.gov this compound, with its two C-Br bonds, is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Stille reactions) or carbopalladation (for Heck reaction), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govlibretexts.org It is known for its mild reaction conditions and tolerance of various functional groups. nih.gov For dihalogenated pyridines, selective mono- or di-arylation can often be achieved by controlling the stoichiometry of the boronic acid and reaction conditions. researchgate.netresearchgate.net The reactivity order for halogens in Suzuki coupling is generally I > Br > OTf >> Cl. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by palladium complexes and requires a base. wikipedia.org It offers excellent trans selectivity. organic-chemistry.org In the context of polybrominated aromatic compounds, the Heck reaction can be used to introduce vinyl groups. semanticscholar.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgscirp.org The reaction can be performed on substrates with multiple halogen atoms, allowing for the stepwise introduction of alkynyl groups. scirp.org
Table 1: Typical Catalysts and Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst/Pre-catalyst | Ligand (if separate) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.orgacs.org | PPh₃, RuPhos, BrettPhos nih.gov | K₂CO₃, Na₂CO₃ acs.orgfrontiersin.org | Toluene, Aqueous DME, Water/Acetonitrile researchgate.netfrontiersin.org |
| Heck | Pd(OAc)₂, PdCl₂ wikipedia.orgsemanticscholar.org | PPh₃, N-Heterocyclic Carbenes (NHCs) organic-chemistry.orgsemanticscholar.org | Et₃N, NaOAc wikipedia.orgresearchgate.net | DMF, Acetonitrile semanticscholar.orgresearchgate.net |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ libretexts.orgscirp.org | PPh₃, Xantphos | Et₃N, Diethylamine wikipedia.orgscirp.org | DMF, THF scirp.orgnih.gov |
Reductive Transformations of Carbon-Bromine Bonds
The carbon-bromine bonds in this compound can be cleaved through reductive processes, replacing the bromine atoms with hydrogen. This transformation, known as hydrodehalogenation, can be achieved using various reducing agents. One studied method for aryl halides involves the use of a sodium hydride-lithium iodide complex. nih.gov Computational studies of similar reactions support a concerted nucleophilic aromatic substitution (cSNAr) mechanism. nih.gov This type of reaction allows for the selective removal of halogen substituents, which can be useful in multi-step synthetic sequences.
Transformations of the Acetonitrile Functional Group
The acetonitrile group (-CH₂CN) is a versatile functional group that can be converted into other important chemical moieties, such as carboxylic acids, amides, and primary amines.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis. In some cases, the reaction can be stopped at the amide stage. For example, the hydrolysis of related dinitrile compounds has been shown to selectively produce diacetamides or fully hydrolyze to diacetic acids, depending on the conditions. researchgate.net This transformation converts the cyanomethyl group of the title compound into a carboxymethyl or carbamoylmethyl group, respectively.
Reduction to Primary Amines
The reduction of the nitrile group provides a direct route to primary amines. libretexts.org This is a fundamental transformation in organic synthesis. Several methods are available for this reduction:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, followed by an acidic workup. libretexts.org
Catalytic Hydrogenation: Nitriles can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method is widely used in industry but often requires elevated temperature and pressure.
Borane (B79455) Reagents: Reagents like ammonia (B1221849) borane can reduce a wide range of nitriles to primary amines, often without the need for a catalyst and with good functional group tolerance. organic-chemistry.org
Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally not effective for nitrile reduction, its reactivity can be enhanced by the addition of metal salts. researchgate.net This system provides a milder alternative to LiAlH₄.
Electrocatalytic Reduction: Recent studies have shown that acetonitrile can be selectively reduced to ethylamine (B1201723) via an electrocatalytic process, offering a more sustainable approach. osti.gov
Applying these methods to this compound would yield 2-(2,6-Dibromopyridin-3-yl)ethanamine, a valuable building block containing a primary amine for further functionalization.
Reactions Involving the Active Methylene (B1212753) Group
The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group, rendering the protons acidic and amenable to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.
Research has demonstrated the alkylation of this active methylene group. For instance, in the presence of a base such as sodium hydride, the compound can be alkylated with various electrophiles. One notable example involves the reaction with (S)-1-(2-bromo-1-phenylethyl)pyrrolidin-2-one, which proceeds to afford the corresponding alkylated product. This transformation is a key step in the synthesis of more complex molecular architectures.
Condensation reactions are another important facet of the reactivity of the active methylene group. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of related α-cyano carbanions suggests potential for Knoevenagel-type condensations with aldehydes and ketones. These reactions would lead to the formation of α,β-unsaturated nitriles, which are themselves valuable synthetic intermediates.
Table 1: Representative Reactions of the Active Methylene Group
| Reactant | Reagent | Product | Reaction Type |
|---|
Cyclization Reactions Utilizing the Nitrile Moiety
The nitrile group of this compound is a versatile functional group that can participate in a range of cyclization reactions to form new heterocyclic rings. These transformations are of particular interest for the synthesis of novel pharmaceutical and agrochemical candidates.
One of the most well-established cyclization reactions involving nitriles is the formation of tetrazoles. This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. For this compound, this reaction would yield the corresponding 5-substituted tetrazole derivative, introducing a new five-membered heterocyclic ring onto the pyridine scaffold.
Furthermore, the nitrile group can serve as an electrophilic partner in intramolecular cyclizations, particularly after modification of the active methylene group. For instance, if the methylene group is first functionalized with a group containing a nucleophilic center, subsequent intramolecular cyclization onto the nitrile can lead to the formation of various five- or six-membered nitrogen-containing heterocycles. The specifics of such reactions, including the nature of the cyclized product, would depend on the structure of the introduced side chain.
Cooperative Reactivity of the Pyridine Ring and Substituents
The reactivity of this compound is not merely the sum of its individual functional groups but is also influenced by the electronic interplay between the pyridine ring and its substituents. The two bromine atoms at the 2- and 6-positions are strong electron-withdrawing groups, which, along with the nitrogen atom in the pyridine ring, significantly lower the electron density of the aromatic system. This electronic effect has several consequences.
Firstly, the electron-deficient nature of the pyridine ring enhances the acidity of the active methylene protons, facilitating their removal and subsequent reactions. Secondly, the bromine atoms themselves are susceptible to nucleophilic aromatic substitution, providing a handle for further functionalization of the pyridine core. The relative timing of reactions at the active methylene group versus substitution of the bromine atoms can be controlled by the choice of reagents and reaction conditions, allowing for a programmed synthesis of complex target molecules.
The presence of the cyanomethyl group at the 3-position can also influence the regioselectivity of nucleophilic substitution at the pyridine ring. While the 2- and 6-positions are electronically activated towards nucleophilic attack, steric hindrance from the adjacent cyanomethyl group at the 3-position could potentially modulate the reactivity at the 2-position compared to the 6-position.
Exploration of Novel Reaction Pathways and Dearomatization Strategies
While the classical reactivity of this compound is centered on its functional groups, there is potential for the exploration of novel reaction pathways. One such area of interest is the dearomatization of the pyridine ring. Dearomatization reactions are powerful tools for the synthesis of three-dimensional molecular scaffolds from flat aromatic precursors.
For electron-deficient pyridines, such as the one , dearomatization can be achieved through nucleophilic addition to the ring. For example, the reaction with strong nucleophiles could potentially lead to the formation of stable dihydropyridine (B1217469) intermediates. Subsequent manipulation of these non-aromatic intermediates could open up new avenues for the synthesis of diverse saturated and partially saturated heterocyclic systems.
Another area for exploration is the transition-metal-catalyzed cross-coupling reactions of the C-Br bonds. While standard nucleophilic aromatic substitution is one possibility, palladium- or copper-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings would allow for the introduction of a wide variety of carbon and heteroatom substituents at the 2- and 6-positions, significantly expanding the chemical space accessible from this starting material.
Detailed Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For this compound, detailed mechanistic studies would likely focus on several key aspects.
In the case of the alkylation of the active methylene group, a key point of investigation would be the nature of the carbanionic intermediate. Spectroscopic studies, such as in-situ IR or NMR, could provide insights into the structure and stability of this intermediate. Computational studies, using density functional theory (DFT), could be employed to model the transition state of the alkylation reaction and to rationalize any observed stereoselectivity.
For cyclization reactions involving the nitrile group, mechanistic studies would aim to elucidate the stepwise pathway of ring formation. For example, in the formation of tetrazoles, the mechanism involves the initial [3+2] cycloaddition of the azide to the nitrile. Kinetic studies could determine the rate-determining step of this process and the influence of different catalysts.
The interplay between reactions at the side chain and substitutions on the ring also warrants mechanistic investigation. For instance, does the deprotonation of the active methylene group affect the rate of nucleophilic aromatic substitution at the C-Br bonds? Such questions could be addressed through carefully designed experiments and computational modeling, leading to a more complete picture of the rich and complex reactivity of this versatile chemical building block.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2-(2,6-Dibromopyridin-3-yl)acetonitrile, ¹H and ¹³C NMR provide direct insights into the hydrogen and carbon framework, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit two distinct aromatic signals and a singlet for the methylene (B1212753) protons. The aromatic protons on the pyridine (B92270) ring, being adjacent to each other, will appear as a pair of doublets due to spin-spin coupling. The chemical shift of these protons is influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atom in the pyridine ring. A typical ¹H NMR spectrum for the related compound, 2,6-dibromopyridine (B144722), shows signals in the aromatic region. chemicalbook.com For this compound, the protons at positions 4 and 5 of the pyridine ring would be observed. The methylene protons (-CH₂CN) are expected to appear as a singlet, with a chemical shift influenced by the adjacent aromatic ring and the nitrile group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound is predicted to show seven distinct signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon. The carbons bearing the bromine atoms (C2 and C6) would be significantly shifted downfield. A ¹³C NMR spectrum is available for the closely related 2,6-dibromopyridine on SpectraBase, which can serve as a reference for the pyridine ring carbons. spectrabase.com
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show the correlation between the coupled aromatic protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.5-8.0 (d) | Pyridine H |
| ~ 7.3-7.8 (d) | Pyridine H |
| ~ 4.0 (s) | -CH₂CN |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by several key absorption bands. The most prominent of these is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations will appear at lower frequencies, typically below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. Studies on the vibrational spectra of halogenated pyridines, such as 2,6-dibromopyridine, offer a solid basis for the interpretation of the spectra of the title compound. documentsdelivered.com
| Vibrational Spectroscopy Data (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | Technique | | ~ 2240 | C≡N stretch | IR, Raman | | ~ 3100-3000 | Aromatic C-H stretch | IR, Raman | | ~ 2960-2850 | Aliphatic C-H stretch | IR, Raman | | ~ 1600-1400 | Pyridine ring stretches | IR, Raman | | < 1000 | C-Br stretch | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₄Br₂N₂), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk This leads to a distinctive M, M+2, and M+4 peak pattern for the molecular ion, with relative intensities of approximately 1:2:1.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the ring. researchgate.net For this compound, initial fragmentation could involve the loss of a bromine atom or the cyanomethyl radical (-•CH₂CN). Further fragmentation of the pyridine ring would also be expected.
| HRMS Data (Predicted) | | :--- | :--- | | m/z Value | Assignment | | [M]⁺ | Molecular ion containing 2 x ⁷⁹Br | | [M+2]⁺ | Molecular ion containing ⁷⁹Br and ⁸¹Br | | [M+4]⁺ | Molecular ion containing 2 x ⁸¹Br | | [M-Br]⁺ | Loss of a bromine atom | | [M-CH₂CN]⁺ | Loss of the cyanomethyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring is the primary chromophore, and its absorption is influenced by the bromo and acetonitrile (B52724) substituents. A UV-Vis spectrum for 2,6-dibromopyridine is available on SpectraBase and shows absorptions in the ultraviolet region, which can be used as a comparative reference. spectrabase.com
| UV-Vis Spectroscopy Data (Predicted) | | :--- | :--- | | λmax (nm) | Transition Type | | ~ 220-280 | π→π* | | > 280 | n→π* |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. The crystal structure of the related compound 2,6-dibromopyridine is available in the Crystallography Open Database, which can provide insights into the expected packing motifs. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), the stationary phase (e.g., C18 column), and the detector wavelength (based on the UV-Vis spectrum). Several studies have detailed HPLC methods for the analysis of pyridine derivatives, providing a good starting point for method development. helixchrom.comhelixchrom.comthermofisher.com
| HPLC Method Parameters (Typical) | | :--- | :--- | | Column | Reversed-phase (e.g., C18) | | Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | | Detector | UV-Vis (at λmax) | | Flow Rate | ~ 1 mL/min | | Injection Volume | ~ 10 µL |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox properties of molecules, providing insights into their electronic structure and reactivity in oxidation-reduction reactions. For "this compound," understanding its redox behavior is valuable, especially if it is to be used in applications involving electron transfer processes.
Detailed Research Findings:
Specific electrochemical studies on "this compound" are not widely available in the public domain. However, the electrochemical behavior of related pyridine derivatives has been investigated. mdpi.comresearchgate.net Pyridine-containing molecules can undergo both reduction and oxidation processes centered on the pyridine ring or its substituents. The presence of two bromine atoms, which are electron-withdrawing, is expected to influence the redox potentials of the pyridine ring, making it more susceptible to reduction.
A typical CV experiment for "this compound" would involve dissolving the compound in a suitable solvent, such as acetonitrile, containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). researchgate.net A three-electrode system, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire), would be used. The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced. The reversibility of these processes can also be assessed by analyzing the peak shapes and the separation between the anodic and cathodic peak potentials. The data obtained from CV can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the compound.
Illustrative Cyclic Voltammetry Data:
The following table provides a hypothetical summary of key parameters that could be obtained from a cyclic voltammetry study of "this compound."
| Process | Peak Potential (V vs. Ag/AgCl) | Description |
| Reduction 1 | -1.25 | Irreversible reduction of the pyridine ring |
| Oxidation 1 | +1.80 | Irreversible oxidation |
This table is for illustrative purposes and based on the expected electrochemical behavior of similar brominated pyridine compounds.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing significant insights into the electronic structure of 2-(2,6-Dibromopyridin-3-yl)acetonitrile. These calculations typically focus on the geometry optimization of the molecule to find its most stable three-dimensional arrangement. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential are determined.
For this compound, the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is further intensified by the two electron-withdrawing bromine atoms. The acetonitrile (B52724) group, while electron-withdrawing, can also participate in resonance stabilization of adjacent carbanions. DFT calculations on similar brominated pyridines and pyridine derivatives help in understanding these electronic effects. nih.govmostwiedzy.plresearchgate.netmdpi.com The HOMO is likely to be localized on the pyridine ring and the bromine atoms, while the LUMO is expected to be distributed over the electron-deficient pyridine ring and the cyanomethyl group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. mdpi.com
Table 1: Calculated Electronic Properties of Substituted Pyridines This table presents hypothetical data based on typical values for similarly substituted pyridine derivatives as found in the literature.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
For instance, in reactions involving the cyanomethyl group, such as deprotonation followed by alkylation, computational models can predict the structure of the transition state for proton abstraction and the subsequent nucleophilic attack. Similarly, for reactions on the pyridine ring, such as nucleophilic aromatic substitution, theoretical calculations can help in understanding the relative stability of intermediates and the energies of the transition states. chemrxiv.orgnih.govnsf.gov
Prediction of Reactivity and Selectivity Profiles
The electronic structure calculations provide the basis for predicting the reactivity and selectivity of this compound. The molecular electrostatic potential map, for example, can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.
In the case of this compound, the protons on the carbon adjacent to the cyano group (the α-protons) are expected to be acidic, making this position a likely site for deprotonation and subsequent functionalization. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, although the bromine atoms may also be subject to substitution under certain conditions. Computational studies on the halogenation of pyridines have shown how theoretical models can predict the regioselectivity of such reactions. chemrxiv.orgnsf.gov These predictive capabilities are invaluable in designing synthetic routes and understanding reaction outcomes. escholarship.org
Conformational Analysis and Steric Hindrance Evaluations
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The most significant conformational freedom in this molecule is the rotation around the C-C bond connecting the cyanomethyl group to the pyridine ring.
Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of this bond, thereby identifying the most stable conformers and the energy barriers between them. The bulky bromine atoms at the 2 and 6 positions of the pyridine ring are expected to exert significant steric hindrance, which will influence the preferred conformation of the cyanomethyl group. Studies on other 3-substituted pyridines have demonstrated the utility of computational analysis in understanding conformational preferences. mdpi.comnih.gov
Analysis of Bond Dissociation Energies and Acidity of Protons
A key feature of this compound is the acidity of the protons on the methylene (B1212753) bridge (the α-protons). The electron-withdrawing nature of the adjacent cyano group and the dibromopyridyl ring stabilizes the resulting carbanion, making these protons relatively acidic. Computational chemistry allows for the calculation of the pKa value of these protons, providing a quantitative measure of their acidity. mdpi.comresearchgate.netnih.govlibretexts.orgacs.orgresearchgate.net
Furthermore, the C-H bond dissociation energy (BDE) of these protons can be calculated. The BDE is the energy required to break the C-H bond homolytically to form a radical. libretexts.orgchadsprep.comucsb.eduresearchgate.net The stability of the resulting radical is a key factor determining the BDE. For the cyanomethyl group, the resulting radical is stabilized by resonance with the cyano group. arizona.edu
Table 2: Calculated Acidity and Bond Dissociation Energy Data This table presents hypothetical data based on typical values for related compounds.
| Parameter | Compound | Calculated Value |
|---|---|---|
| pKa in Acetonitrile | This compound | ~23 |
| C-H Bond Dissociation Energy | This compound | ~90 kcal/mol |
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of the intermolecular interactions governs the crystal packing and, ultimately, the macroscopic properties of the solid, such as its melting point and solubility.
Applications As a Building Block in Complex Organic Synthesis
Precursor for Functionalized Pyridine (B92270) Scaffolds
The core utility of 2-(2,6-Dibromopyridin-3-yl)acetonitrile lies in its capacity to serve as a scaffold for creating highly substituted pyridines. The two bromine atoms can be selectively replaced through various metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed C-N cross-coupling reactions allow for the selective mono-amination of the 2,6-dibromopyridine (B144722) core, where the choice of ligand can direct the substitution to either the C2 or C6 position. niscpr.res.innih.gov This selectivity is crucial for the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are otherwise challenging to prepare. niscpr.res.innih.govwikipedia.org
Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed to form C-C bonds, introducing aryl, alkyl, or other organic fragments at the bromine-bearing positions. researchgate.net The presence of the acetonitrile (B52724) group at the 3-position influences the electronic properties of the ring, thereby affecting the reactivity of the C-Br bonds and enabling chemoselective transformations. nih.gov This allows for a programmed, step-by-step approach to building complex pyridine derivatives that can be further elaborated into more complex targets.
| Reaction Type | Catalyst/Reagents | Description | Reference |
|---|---|---|---|
| C-N Coupling (Amination) | CuI / Ligand (e.g., 1,2-ethanediamine derivatives) | Selective mono-substitution of a bromine atom with various amines to form 6-substituted 2-bromopyridines. Selectivity is controlled by the ligand. | niscpr.res.innih.govwikipedia.org |
| Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Forms new C-C bonds by coupling with aryl or vinyl boronic acids, replacing bromine atoms. | researchgate.net |
| Stille Coupling | Pd(PPh₃)₂Cl₂ | Forms new C-C bonds by coupling with organostannane reagents, effective for electron-deficient systems. | researchgate.net |
| Heck Coupling | Pd Catalyst | Used to create C-C bonds with alkenes, as demonstrated in the synthesis of C-nucleosides from related dihalopyridines. | nih.gov |
Intermediate in the Synthesis of Diverse Nitrogen-Containing Heterocycles
The acetonitrile group in this compound is not merely a substituent but an active participant in the formation of new heterocyclic rings fused to the pyridine core. The nitrile functionality is a versatile precursor for constructing various nitrogen-containing heterocycles. One powerful method is the Thorpe-Ziegler reaction, an intramolecular cyclization that can be applied to dinitrile compounds to generate a new carbocyclic or heterocyclic ring. By first converting one of the bromo groups on the starting material into a second nitrile-containing chain, a subsequent base-catalyzed Thorpe-Ziegler cyclization can yield a fused pyridothiophene or a related system.
Furthermore, the nitrile group can react with binucleophiles to construct fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidine (B1209978) scaffolds. wikipedia.org These reactions often proceed through a condensation mechanism where the nitrile carbon is attacked, followed by ring closure. For example, reaction with amidines or ureas can lead to the formation of fused aminopyrimidines. wikipedia.org This strategy allows for the rapid assembly of complex, polycyclic aromatic systems from the relatively simple dibromo-acetonitrile precursor.
Utility in Multi-Step Synthesis of Complex Organic Molecules
In the broader context of synthetic chemistry, the value of a building block is measured by its ability to facilitate the efficient construction of complex target molecules in a multi-step sequence. This compound is an exemplary intermediate in this regard. Its multiple, orthogonally reactive sites allow it to be carried through several synthetic steps, with each functional group being addressed under specific conditions.
For instance, a synthetic plan could involve an initial selective Suzuki coupling at one bromine position, followed by a Sonogashira coupling at the second bromine position, and finally, a cyclization reaction involving the nitrile group to build a fused ring system. This step-wise approach is fundamental to the synthesis of intricate molecules like natural product derivatives or active pharmaceutical ingredients. The ability to generate molecular complexity from a single, versatile starting material streamlines the synthetic route, making it more efficient and cost-effective.
Development of Ligands for Metal Catalysis
Pyridine-based structures are central to the design of ligands for transition metal catalysis. The 2,6-disubstituted pyridine motif is the foundation for widely used pincer and chelating ligands, such as bipyridines and terpyridines. This compound serves as an excellent starting point for creating novel and functionalized ligands.
Through sequential cross-coupling reactions, pyridine or other heterocyclic units can be attached at the C2 and C6 positions to construct bipyridine or terpyridine frameworks. The nitrile group at the C3 position can be retained as a polar functionality to modulate the ligand's electronic properties and solubility or it can be further transformed. For example, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine provides an additional coordination site or a point for attaching the ligand to a solid support.
Role in the Creation of Advanced Organic Materials (e.g., Monomers for Polymers, Linkers)
The field of materials science increasingly relies on precisely engineered organic molecules for applications in electronics and photonics. Pyridine-3,5-dicarbonitrile (B74902) derivatives, which are structurally related to this compound, have shown significant promise as electron-transporting materials in heavy-metal-free organic light-emitting diodes (OLEDs).
The synthesis of these materials often involves the functionalization of a 2,6-dibromopyridine-3,5-dicarbonitrile core via Sonogashira or Suzuki coupling reactions to build extended π-conjugated systems. This compound is a suitable precursor for such materials. After converting the second bromine to another functional group or extending the carbon chain, it can be used as a monomer for polymerization or as a linker in the construction of metal-organic frameworks (MOFs), where the nitrogen atoms of the pyridine and the nitrile group can coordinate to metal centers.
| Application Area | Synthetic Strategy | Resulting Structure/Material | Reference |
|---|---|---|---|
| Ligand Synthesis | Sequential cross-coupling to attach other N-heterocycles at C2 and C6 positions. | Functionalized bipyridine and terpyridine ligands. | |
| Organic Electronics (OLEDs) | Sonogashira coupling of a related 2,6-disubstituted pyridine-3,5-dicarbonitrile to build extended π-systems. | Electron-transporting materials for TADF applications. | |
| Polymer Science | Use as a functional monomer after modification of bromo groups. | Sulfonated polypyridines (from a related dibromo-aminopyridine). |
Synthetic Route Towards Biologically Relevant Scaffolds
Many biologically active compounds and approved drugs contain a pyridine or a fused pyridine core. The structural features of this compound make it an ideal starting material for the synthesis of various biologically relevant scaffolds, excluding any discussion of their direct medicinal use. A notable example is the synthesis of C-nucleosides, which are analogues of natural nucleosides with a C-C bond instead of a C-N bond connecting the base to the sugar moiety. Dihalogenated pyridines have been used to synthesize 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides through palladium-catalyzed Heck coupling with a protected glycal, followed by further selective functionalization. nih.gov
Additionally, the compound is a key intermediate for building fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are core structures in many classes of kinase inhibitors. wikipedia.org The synthesis typically involves converting one of the bromine atoms to an amino group, followed by condensation and cyclization with a suitable partner, often leveraging the reactivity of the adjacent nitrile group to complete the fused ring system.
Future Research Directions and Perspectives
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. researchgate.net Future research on 2-(2,6-Dibromopyridin-3-yl)acetonitrile will likely focus on developing more sustainable synthetic protocols.
Current methods for the synthesis of related brominated pyridines often involve harsh reagents and conditions. google.comchemicalbook.com Greener alternatives could involve:
Catalytic C-H Halogenation: Direct C-H halogenation of a suitable pyridylacetonitrile precursor would be a highly atom-economical approach, avoiding the use of stoichiometric brominating agents.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water, ionic liquids, or deep eutectic solvents could significantly improve the environmental footprint of the synthesis. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Halogenated Pyridines
| Parameter | Traditional Halogenation | Potential Green Approaches |
| Reagents | Stoichiometric brominating agents (e.g., NBS, Br2) | Catalytic C-H halogenation reagents |
| Solvents | Chlorinated hydrocarbons, DMF | Water, ionic liquids, deep eutectic solvents |
| Energy | Conventional heating, long reaction times | Microwave irradiation, shorter reaction times |
| Byproducts | Halogenated waste | Reduced waste streams |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of the 2,6-dibromopyridine (B144722) ring, combined with the reactivity of the acetonitrile (B52724) group, open the door to a wide array of chemical transformations. Future research is expected to move beyond standard cross-coupling and nucleophilic substitution reactions to explore more unconventional reactivity.
The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring exhibit different reactivities, allowing for selective functionalization. researchgate.netresearchgate.net The acetonitrile group, a versatile synthon, can be transformed into various other functional groups. organic-chemistry.orgorganic-chemistry.org Potential areas of exploration include:
Selective C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds offers a powerful and atom-economical way to introduce further complexity. rsc.orgnih.govnih.gov
Dearomatization-Rearomatization Strategies: These strategies could enable meta-selective functionalization of the pyridine ring, a traditionally challenging transformation. nih.gov
Transformations of the Acetonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. youtube.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. interchim.fr
Key areas for future development include:
Multi-step Flow Synthesis: Designing integrated flow systems that allow for the sequential synthesis and functionalization of the target molecule without intermediate purification steps.
In-line Analysis and Optimization: Incorporating real-time analytical techniques to monitor reaction progress and enable rapid optimization of reaction conditions.
Automated Library Synthesis: Combining flow chemistry with automated robotic systems to rapidly generate libraries of derivatives for high-throughput screening in drug discovery and materials science. youtube.com
Table 2: Potential Advantages of Flow Synthesis for this compound Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes, better heat dissipation, enclosed systems. |
| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer durations. |
| Reproducibility | Can be subject to variations between batches. | Precise control over parameters leads to high reproducibility. |
| Multi-step Reactions | Requires isolation and purification at each step. | Can be integrated for continuous multi-step processes. |
Design of Next-Generation Catalytic Systems Utilizing its Derivatives
The pyridine nitrogen and the potential for introducing other coordinating groups make derivatives of this compound attractive candidates for the development of novel ligands and catalysts.
Future research could focus on:
Pincer Ligand Development: Selective functionalization at the 2- and 6-positions with appropriate donor groups could lead to the formation of pincer-type ligands with applications in a wide range of catalytic transformations.
Asymmetric Catalysis: The introduction of chiral moieties could lead to the development of chiral ligands for enantioselective catalysis.
Photoredox Catalysis: Pyridine-based ligands are known to play a crucial role in photoredox catalysis. Derivatives of the title compound could be explored for their potential in light-driven chemical reactions.
Advanced Computational-Experimental Synergies for Rational Design
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired properties. researchgate.net A synergistic approach combining computational modeling with experimental validation can accelerate the discovery and development of new applications for this compound.
Future research directions include:
Predicting Regioselectivity: Using density functional theory (DFT) and other computational methods to predict the regioselectivity of various functionalization reactions on the pyridine ring.
Designing Novel Catalysts: Computationally screening libraries of potential ligands derived from the title compound to identify promising candidates for specific catalytic applications.
Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of novel transformations to enable their rational optimization.
Potential for Stereoselective Synthesis Utilizing Chiral Derivatizations
The introduction of chirality is a critical aspect of modern drug discovery and materials science. The acetonitrile group in this compound provides a handle for introducing a stereocenter.
Future research in this area could involve:
Enantioselective α-Functionalization: Developing catalytic methods for the enantioselective functionalization of the carbon atom adjacent to the nitrile group.
Synthesis of Chiral Building Blocks: Using these stereoselective methods to prepare enantiomerically pure building blocks for the synthesis of complex chiral molecules.
Chiral Ligand Synthesis: Incorporating the resulting chiral side chain into the design of new chiral ligands for asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
